(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid
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Overview
Description
(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid is a chiral compound with a complex structure that includes a naphthalene ring and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid typically involves the following steps:
Formation of the Naphthalen-1-ylacetyl Intermediate: This step involves the acylation of naphthalene with an appropriate acyl chloride under Friedel-Crafts conditions.
Coupling with Amino Acid: The naphthalen-1-ylacetyl intermediate is then coupled with an amino acid derivative, such as (2R)-3-methyl-2-aminobutanoic acid, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the amino acid moiety can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: Similar structure but lacks the amino acid moiety.
(2R)-3-methyl-2-aminobutanoic acid: Similar amino acid structure but lacks the naphthalene ring.
Naphthalene derivatives: Various compounds with different substituents on the naphthalene ring.
Uniqueness
(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid is unique due to its combination of a naphthalene ring and an amino acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAURZDMFQZLRB-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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